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Compound of Interest

Compound Name: (+)-SHIN1

An In-depth Technical Guide on the Biochemical Properties of (+)-SHIN1

Introduction

(+)-SHIN1, also known as RZ-2994, is a potent, small-molecule inhibitor of human serine
hydroxymethyltransferase 1 and 2 (SHMT1/2)[1][2][3]. SHMT is a critical enzyme in one-carbon
(1C) metabolism, a complex network of metabolic pathways essential for the biosynthesis of
nucleotides (purines and thymidylate), amino acids (glycine, serine, and methionine), and for
maintaining redox balance[4][5]. Due to the high demand for these building blocks in rapidly
proliferating cells, SHMT, particularly the mitochondrial isoform SHMT2, is often upregulated in
cancer, making it a promising target for cancer therapy[4][6][7]. This guide provides a
comprehensive overview of the biochemical properties of (+)-SHIN1, its mechanism of action,
and the experimental protocols used for its characterization.

Mechanism of Action

(+)-SHIN1 exerts its biological effects by inhibiting the enzymatic activity of both cytosolic
SHMT1 and mitochondrial SHMT2. The SHMT enzyme catalyzes the reversible conversion of
serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF)[5]
[6]. This reaction is a primary source of one-carbon units for the folate cycle[4].

By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the production of 5,10-methylene-THF,
leading to a depletion of the one-carbon pool. This has several downstream consequences:

« Inhibition of Purine and Thymidylate Synthesis: One-carbon units are essential for the de
novo synthesis of purines and the conversion of dUMP to dTMP (thymidylate synthesis).
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Inhibition of SHMT leads to a reduction in nucleotide triphosphates, which hinders DNA
replication and repair, ultimately leading to cell cycle arrest and inhibition of cell growth[2][4]

8.

e Glycine Depletion: The SHMT-catalyzed reaction is a major source of intracellular glycine. In
certain cancer cell lines, such as diffuse large B-cell ymphoma (DLBCL), which have
defective glycine import, the inhibition of glycine synthesis by (+)-SHIN1 becomes a critical
metabolic vulnerability[4].

 Induction of Apoptosis: In some cancer cell lines, treatment with (+)-SHIN1 has been shown
to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling
pathway[9].

The inactive enantiomer, (-)-SHIN1, shows no significant inhibitory effect on SHMT or cell
growth, highlighting the stereospecificity of the interaction[4]. The effects of (+)-SHIN1 on cell
growth can often be rescued by the addition of formate, which can replenish the one-carbon
pool, provided that glycine is available in the media[4].

Quantitative Data

The inhibitory potency of (+)-SHIN1 has been characterized in various assays. The following
tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of Human SHMT1 and SHMT2 by (+)-SHIN1

Target IC50 (nM)
SHMT1 5[1][2][3]
SHMT?2 13[1][2][3]

Table 2: Cellular Growth Inhibition by (+)-SHIN1
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Cell Line IC50 (nM) Notes
HCT-116 (human colon )
870[3][4] Wild-type
cancer)
_ Demonstrates potent inhibition
HCT-116 (SHMT2 deletion) < 50[4] ]
of cytosolic SHMT1
8988T (human pancreatic Relies on SHMT1 for one-
< 100[4] .
cancer) carbon units
- Inhibits proliferation, migration,
BIU-87 (bladder cancer) Not specified

and invasion[8]

Signaling and Metabolic Pathways

(+)-SHINL1 targets a central node in one-carbon metabolism. The following diagram illustrates

the pathway and the point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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